(E)-2-Cyano-N-(1-methoxypropan-2-yl)-3-(3-methylfuran-2-yl)prop-2-enamide
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Overview
Description
(E)-2-Cyano-N-(1-methoxypropan-2-yl)-3-(3-methylfuran-2-yl)prop-2-enamide is an organic compound with a complex structure that includes a cyano group, a methoxypropan-2-yl group, and a methylfuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-Cyano-N-(1-methoxypropan-2-yl)-3-(3-methylfuran-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where an aldehyde reacts with a nitrile in the presence of a base to form the desired product. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (E)-2-Cyano-N-(1-methoxypropan-2-yl)-3-(3-methylfuran-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide
Reduction: Lithium aluminum hydride or sodium borohydride
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
(E)-2-Cyano-N-(1-methoxypropan-2-yl)-3-(3-methylfuran-2-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-2-Cyano-N-(1-methoxypropan-2-yl)-3-(3-methylfuran-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the furan ring may participate in π-π interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
(E)-2-Cyano-N-(1-methoxypropan-2-yl)-3-(3-methylthiophene-2-yl)prop-2-enamide: Similar structure but with a thiophene ring instead of a furan ring.
(E)-2-Cyano-N-(1-methoxypropan-2-yl)-3-(3-methylpyrrole-2-yl)prop-2-enamide: Contains a pyrrole ring instead of a furan ring.
Uniqueness: (E)-2-Cyano-N-(1-methoxypropan-2-yl)-3-(3-methylfuran-2-yl)prop-2-enamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
(E)-2-cyano-N-(1-methoxypropan-2-yl)-3-(3-methylfuran-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9-4-5-18-12(9)6-11(7-14)13(16)15-10(2)8-17-3/h4-6,10H,8H2,1-3H3,(H,15,16)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKGPZGDOPRYJF-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C=C(C#N)C(=O)NC(C)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC=C1)/C=C(\C#N)/C(=O)NC(C)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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